molecular formula C12H11N3O4 B2935474 6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 338400-96-7

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B2935474
CAS RN: 338400-96-7
M. Wt: 261.237
InChI Key: ROVHUUUAHUWHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, or 6-acetyl-MTPT, is a novel synthetic compound that has been studied for its potential applications in scientific research. 6-acetyl-MTPT has been found to possess various biochemical and physiological effects, and has been investigated for its potential use in lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Transformations

    Research on similar triazine derivatives has led to developments in synthetic methodologies for creating diverse heterocyclic compounds. For instance, the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones shows the synthetic utility of triazine-based structures in generating pharmacologically relevant molecules Singh, Aggarwal, & Kumar, 1992.

  • Crystal Structure Determination

    The crystal structure analysis of compounds related to triazine diones provides insights into their molecular geometry, which is crucial for understanding their chemical behavior and interactions. For example, the spectroscopic studies and crystal structure determination of 3-(1-Hydroxyiminoethyl)-1-phenyl-4-hydro-1,2,4-triazin-5,6-dione offer valuable information on the arrangement of these molecules and their potential binding mechanisms Abushamleh, Shihada, & Weller, 2003.

Biological Applications

  • Receptor Affinity and Fluorescence Properties

    The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure with triazine derivatives, demonstrate the application of these compounds in biological studies. The high receptor affinity and fluorescence properties of these derivatives facilitate their use in visualizing receptor overexpression in cellular models Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009.

  • Inhibition of CYP1A1 Activity

    Novel fused 1,2,4-triazine derivatives have been identified as potent inhibitors targeting CYP1A1 activity, showcasing the therapeutic potential of triazine-based compounds in developing anticancer drugs. The structure-activity relationship and inhibitory effects of these compounds highlight their significance in medicinal chemistry El Massry, Asal, Khattab, Haiba, Helmy, Langer, & Amer, 2012.

Agricultural Applications

properties

IUPAC Name

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-4-3-5-9(6-8)19-2/h3-6H,1-2H3,(H,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVHUUUAHUWHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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